molecular formula C30H21N9 B8196804 2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine

Cat. No.: B8196804
M. Wt: 507.5 g/mol
InChI Key: NZWMBNNEHOHXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes three pyrazolyl groups attached to a central triazine ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine typically involves the condensation of 3-(1H-pyrazol-1-yl)benzaldehyde with cyanuric chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution of the chlorine atoms on the cyanuric chloride by the pyrazolyl groups. The reaction is conducted at elevated temperatures to ensure complete conversion and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The pyrazolyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Electrophilic substitution using halogens or sulfonyl chlorides, nucleophilic substitution using amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted triazine compounds with various functional groups attached to the pyrazolyl rings.

Scientific Research Applications

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation processes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and stability.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to interact with biological macromolecules, such as proteins and nucleic acids, allows it to modulate cellular processes and exert its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-pyridyl)pyridine: A similar triazine derivative with pyridyl groups instead of pyrazolyl groups. It is used in the synthesis of metal-organic frameworks and coordination polymers.

    1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene: Another compound with a similar structure, used in supramolecular chemistry and materials science.

Uniqueness

2,4,6-Tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine is unique due to the presence of three pyrazolyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound with a wide range of applications in various fields of scientific research.

Properties

IUPAC Name

2,4,6-tris(3-pyrazol-1-ylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H21N9/c1-7-22(19-25(10-1)37-16-4-13-31-37)28-34-29(23-8-2-11-26(20-23)38-17-5-14-32-38)36-30(35-28)24-9-3-12-27(21-24)39-18-6-15-33-39/h1-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMBNNEHOHXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C3=NC(=NC(=N3)C4=CC(=CC=C4)N5C=CC=N5)C6=CC(=CC=C6)N7C=CC=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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